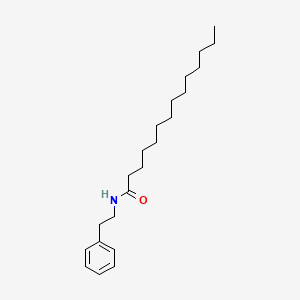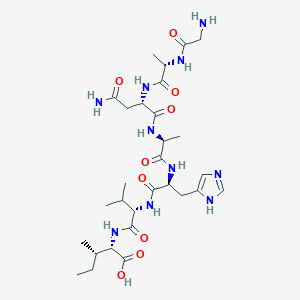![molecular formula C11H26N2O4Si B14184164 N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea CAS No. 905919-97-3](/img/structure/B14184164.png)
N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a urea moiety linked to a trimethoxysilyl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea typically involves the reaction of N,N-dipropan-2-ylurea with a trimethoxysilyl-containing reagent. One common method is the reaction of N,N-dipropan-2-ylurea with trimethoxysilylchloromethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acidic or basic solutions.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires suitable electrophiles and may be facilitated by the presence of a base.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and hybrid materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and reagents for organic synthesis.
Biology: Investigated for its potential as a biocompatible material for drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions can result in the formation of polymeric structures that can interact with biological molecules and cellular components. The urea moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Similar Compounds
N,N-Diisopropylurea: Similar structure but lacks the trimethoxysilyl group.
N,N-Dimethyl-N’-[(trimethoxysilyl)methyl]urea: Similar structure but with different alkyl groups on the urea moiety.
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: Similar structure but with triethoxysilyl group instead of trimethoxysilyl group.
Uniqueness
N,N-Dipropan-2-yl-N’-[(trimethoxysilyl)methyl]urea is unique due to the presence of both the urea and trimethoxysilyl groups. This combination imparts unique properties, such as the ability to form stable siloxane bonds and participate in various chemical reactions. The trimethoxysilyl group also enhances the compound’s solubility and reactivity, making it a versatile reagent in various applications.
特性
CAS番号 |
905919-97-3 |
|---|---|
分子式 |
C11H26N2O4Si |
分子量 |
278.42 g/mol |
IUPAC名 |
1,1-di(propan-2-yl)-3-(trimethoxysilylmethyl)urea |
InChI |
InChI=1S/C11H26N2O4Si/c1-9(2)13(10(3)4)11(14)12-8-18(15-5,16-6)17-7/h9-10H,8H2,1-7H3,(H,12,14) |
InChIキー |
VXJGFUCEFFZGGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)NC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


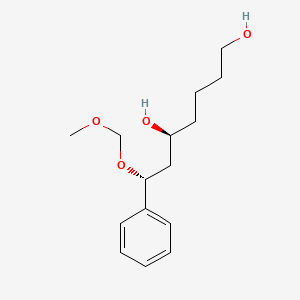
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
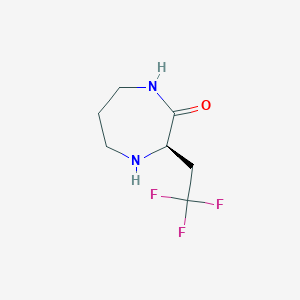
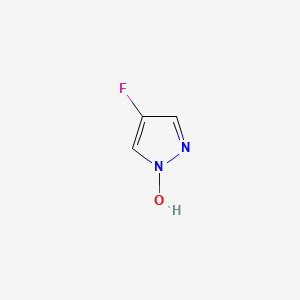
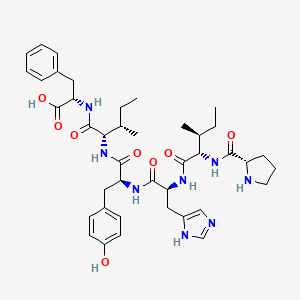
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
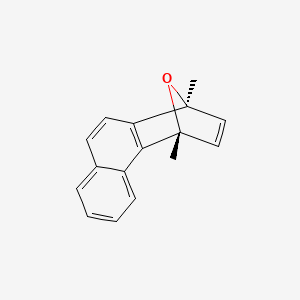
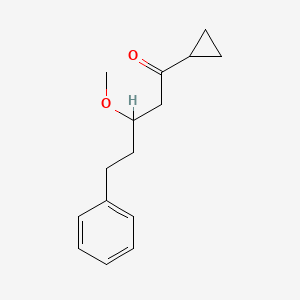
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
